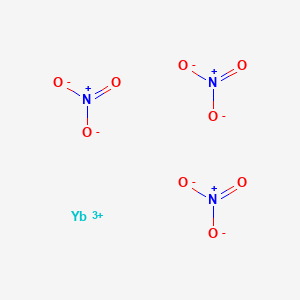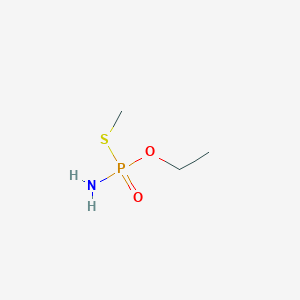
O-Ethyl S-methyl phosphoramidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl S-methyl phosphoramidothioate, also known as VX, is a highly toxic organophosphate compound that was developed as a chemical warfare agent during the Cold War. VX belongs to a class of chemicals called nerve agents, which are designed to disrupt the normal functioning of the nervous system. Despite its deadly nature, VX has been the subject of extensive scientific research due to its potential applications in medicine and agriculture.
Wirkmechanismus
O-Ethyl S-methyl phosphoramidothioate works by inhibiting the activity of an enzyme called acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, O-Ethyl S-methyl phosphoramidothioate causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nerve cells and ultimately paralysis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of O-Ethyl S-methyl phosphoramidothioate are well documented. O-Ethyl S-methyl phosphoramidothioate causes a wide range of symptoms, including respiratory distress, convulsions, and ultimately death. O-Ethyl S-methyl phosphoramidothioate is highly toxic and can be fatal in very small doses.
Vorteile Und Einschränkungen Für Laborexperimente
O-Ethyl S-methyl phosphoramidothioate has several advantages and limitations for lab experiments. One advantage is that it is highly toxic and can be used to study the effects of nerve agents on the nervous system. However, the use of O-Ethyl S-methyl phosphoramidothioate in lab experiments is highly regulated due to its toxicity and potential for harm.
Zukünftige Richtungen
There are several future directions for research on O-Ethyl S-methyl phosphoramidothioate. One area of interest is the development of antidotes for O-Ethyl S-methyl phosphoramidothioate exposure, which could potentially save lives in the event of a chemical attack. Another area of interest is the development of safer and more effective pesticides that are based on the structure of O-Ethyl S-methyl phosphoramidothioate. Additionally, research on the potential medical applications of O-Ethyl S-methyl phosphoramidothioate could lead to the development of new cancer treatments or other therapies.
Synthesemethoden
O-Ethyl S-methyl phosphoramidothioate can be synthesized using a variety of methods, including the reaction of O-ethyl phosphorodichloridate with methylamine and sulfur, or the reaction of O-ethyl phosphorothioic acid with methylamine and phosphorus oxychloride. The synthesis of O-Ethyl S-methyl phosphoramidothioate is highly complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
O-Ethyl S-methyl phosphoramidothioate has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. O-Ethyl S-methyl phosphoramidothioate has been studied as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro. O-Ethyl S-methyl phosphoramidothioate has also been investigated as a potential pesticide, as it is highly effective at killing insects and other pests.
Eigenschaften
CAS-Nummer |
10265-93-7 |
|---|---|
Produktname |
O-Ethyl S-methyl phosphoramidothioate |
Molekularformel |
C3H10NO2PS |
Molekulargewicht |
155.16 g/mol |
IUPAC-Name |
[amino(methylsulfanyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C3H10NO2PS/c1-3-6-7(4,5)8-2/h3H2,1-2H3,(H2,4,5) |
InChI-Schlüssel |
MINHJPWDPAMUSK-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(N)SC |
Kanonische SMILES |
CCOP(=O)(N)SC |
Andere CAS-Nummern |
10265-93-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




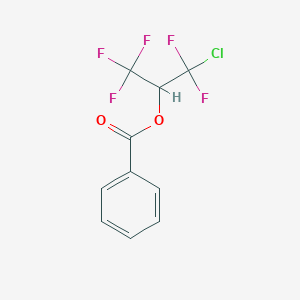
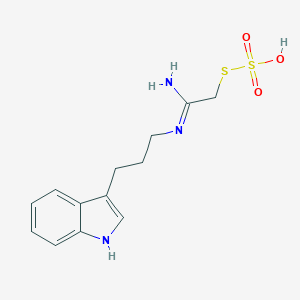
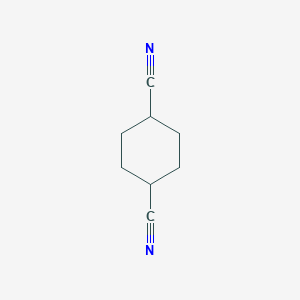
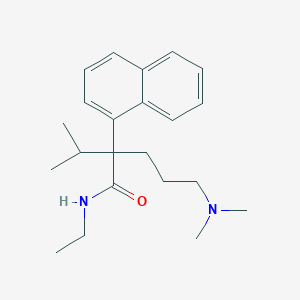
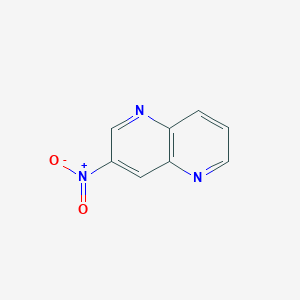
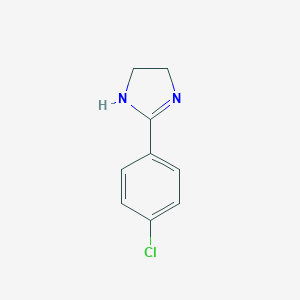
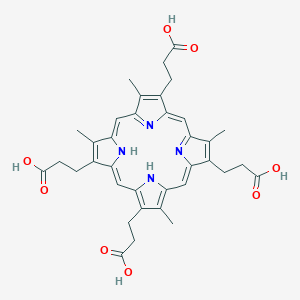
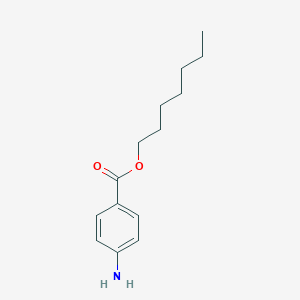
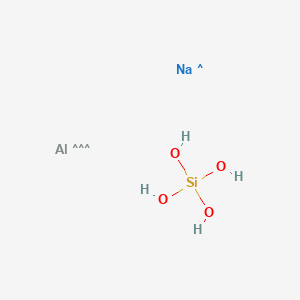
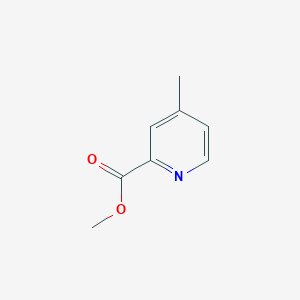
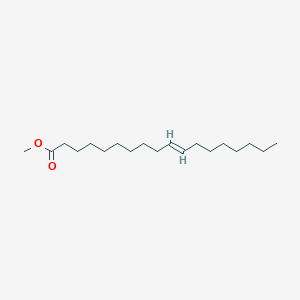
![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)
